2-Bromo-4'-hydroxyacetophenone

描述

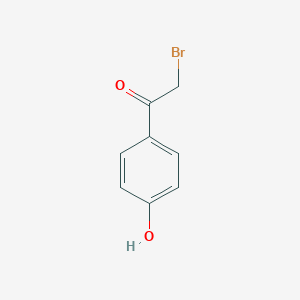

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYOFQHKEWTQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034576 | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown odorless liquid; [Reference #1] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000011 [mmHg] | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2491-38-5 | |

| Record name | 2-Bromo-1-(4-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Hydroxyphenyl)-2-bromoethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

合成路线:

尽管 DMAMCL 的具体合成路线没有得到广泛的文献记载,但它是通过化学反应合成的。研究人员可能已经开发出定制的方法来获得这种化合物。

工业生产:

关于 DMAMCL 的大规模工业生产方法的信息有限。鉴于其专业性质,工业合成可能尚未得到很好的建立。

化学反应分析

DMAMCL 可能发生各种化学反应。以下是一些可能性:

氧化还原反应: DMAMCL 可能参与氧化或还原过程,尽管具体示例并不容易获得。

取代反应: 它可能发生取代反应,其中官能团被取代。同样,详细的例子很少。

这些反应的常用试剂和条件将取决于所用合成途径的具体情况。从这些反应中形成的主要产物尚未报道。

科学研究应用

Types of Reactions

BHAP is known to undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction Reactions : The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

- Substitution : Nucleophiles (amines, thiols) with bases like potassium carbonate.

- Oxidation : Oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Reducing agents like sodium borohydride.

Chemical Synthesis

BHAP serves as an intermediate in the synthesis of complex organic molecules. It is utilized in various organic reactions, contributing to the development of pharmaceuticals and fine chemicals.

Biological Studies

BHAP is particularly valuable in biochemical research as an inhibitor of protein tyrosine phosphatases (PTPs). Its mechanism involves covalent binding to the catalytic domain of PTPs, effectively blocking their activity. This property makes it a useful tool for studying enzyme inhibition and signaling pathways in cellular biology.

Industrial Applications

In industrial settings, BHAP is employed in the production of microbicides and microbistats. For instance, it is registered for use in products like Busan 90 and Busan 1130, which inhibit microbial growth in various applications including papermaking and coatings for food packaging .

Case Study 1: Inhibition of Protein Tyrosine Phosphatases

A study demonstrated that BHAP effectively inhibits PTPs involved in cancer cell signaling pathways. The compound was shown to decrease cell proliferation in vitro by blocking dephosphorylation processes critical for cell growth .

Case Study 2: Microbicide Development

Research on BHAP's application as a microbicide highlighted its effectiveness against bacterial and fungal strains that degrade papermaking chemicals. Products containing BHAP have been approved for use in food contact materials, showcasing its safety and efficacy .

生物活性

2-Bromo-4'-hydroxyacetophenone (BHAP) is an organic compound with the molecular formula and a molecular weight of 215.04 g/mol. It is recognized for its significant biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in various cellular signaling pathways. This article will explore the compound's biological activity, mechanisms, and potential applications, supported by data tables and research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2491-38-5 |

| Molecular Weight | 215.04 g/mol |

| Melting Point | 123-126 °C |

| Solubility | Slightly soluble in chloroform and methanol |

| pKa | 7.69 ± 0.15 (Predicted) |

The primary mechanism of action for this compound is its role as a covalent inhibitor of PTPs, particularly Src homology region 2 domain-containing phosphatase (SHP-1) and PTP1B. These enzymes are involved in regulating insulin signaling and immune responses, making BHAP a compound of interest in diabetes and cancer research.

- Inhibition Potency : The inhibition constants () for SHP-1 and PTP1B are approximately 43 μM and 42 μM, respectively . This potency indicates its effectiveness in modulating these critical pathways.

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition. Key areas of activity include:

- Anti-inflammatory Effects : BHAP has been shown to influence inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Anticancer Properties : By inhibiting PTPs that regulate cell proliferation and differentiation, BHAP may contribute to anticancer strategies .

- Antimicrobial Activity : Preliminary studies suggest that BHAP exhibits antimicrobial properties against various pathogens, although more research is needed to fully understand its efficacy in this area .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of this compound:

- Enzyme Inhibition Studies : Research indicated that BHAP effectively inhibits PTP activity, leading to enhanced insulin signaling in cellular models. This suggests potential applications in diabetes management .

- Cancer Research : A study demonstrated that treatment with BHAP led to reduced tumor growth in xenograft models by modulating PTP activity involved in cancer cell signaling pathways .

- Inflammation Models : In vitro studies showed that BHAP could reduce inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Inhibition Potency (K_i) | Primary Activity |

|---|---|---|

| 2-Bromo-3'-hydroxyacetophenone | Not specified | PTP inhibition |

| 2-Bromo-4'-cyanoacetophenone | Not specified | Anticancer properties |

| This compound | 42 μM | PTP inhibition, anti-inflammatory |

相似化合物的比较

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)

- Structure : Replaces the hydroxyl group with a methoxy (-OCH₃) group.

- Properties : Molecular weight = 229.07 g/mol; white to light yellow crystalline powder .

- Applications : Intermediate in Raloxifene synthesis (a selective estrogen receptor modulator) .

- Reactivity: The methoxy group enhances electron density on the aromatic ring compared to the hydroxyl group, reducing hydrogen bonding capacity and altering solubility. This substitution limits photodegradation, improving stability under UV exposure compared to 2-bromo-4'-hydroxyacetophenone .

3',5'-Dibromo-4'-hydroxyacetophenone (CAS: 2887-72-1)

- Structure : Contains two bromine atoms at the 3' and 5' positions in addition to the hydroxyl group.

- Properties : Higher molecular weight (296.94 g/mol) and increased steric hindrance.

- Reactivity: The electron-withdrawing bromine atoms deactivate the aromatic ring, reducing electrophilic substitution rates. This compound is less reactive in Hantzsch condensations compared to mono-brominated analogs .

2-Bromo-3'-hydroxyacetophenone

- Structure : Hydroxyl group at the meta position instead of para.

- Applications: Used alongside this compound in synthesizing thiazole derivatives via microwave-assisted Hantzsch reactions. The meta substitution reduces conjugation effects, leading to lower enzymatic inhibition activity (e.g., PTP1B) compared to the para isomer .

Physicochemical Properties

常见问题

Q. Stress Assays :

- Thermal Stress : Transfer worms to 35°C and measure lifespan .

- Oxidative Stress : Add paraquat (pro-oxidant) and quantify survival rates .

Locomotion Analysis : Monitor motor behavior improvements post-treatment .

-

Statistical Analysis : Use ANOVA with p < 0.05 significance threshold and SEM for error bars .

Assay Type Treatment Parameters Measured Statistical Method Thermal stress 35°C exposure Lifespan ANOVA Paraquat-induced stress 100 µM paraquat Survival rate SEM analysis

Q. What methodological considerations are critical when employing this compound in the synthesis of light-responsive polymers?

- Answer:

- Photocleavable Group Integration : React with para-methoxyphenacyl side chains under anhydrous conditions to preserve bromine reactivity .

- Kinetic Control : Optimize reaction time and UV exposure to prevent premature cleavage.

- Purity Requirements : Ensure >95% HPLC purity to avoid side reactions .

Q. How can crystallographic data refinement tools like SHELXL improve the structural analysis of this compound derivatives?

- Answer:

- Refinement Workflow :

Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources).

Structure Solution : Employ SHELXD for phase determination .

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. What strategies can mitigate the formation of byproducts during the bromination of 4'-hydroxyacetophenone?

- Answer:

- Stoichiometric Control : Use 1:1 molar ratio of bromine to substrate to avoid di-bromination .

- Catalytic Additives : Introduce Lewis acids (e.g., FeBr₃) to enhance regioselectivity .

- Temperature Optimization : Maintain 0–5°C to suppress side reactions .

Key Data Contradictions and Resolutions

- Antioxidant Mechanism : While reports improved locomotion in C. elegans, conflicting results may arise from varying paraquat concentrations. Standardize oxidative stress protocols (e.g., 100 µM paraquat) for reproducibility .

- Synthetic Byproducts : suggests HBr is safer than Br₂ for bromination, but Br₂ may offer higher yields. Use real-time monitoring (e.g., TLC) to balance safety and efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。